

The Discovery and Synthesis of Ivosidenib: A Targeted Approach Against Mutant IDH1 Cancers

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ivosidenib (formerly AG-120, marketed as Tibsovo®) represents a landmark achievement in precision medicine, being a first-in-class, potent, and selective oral inhibitor of the mutant isocitrate dehydrogenase 1 (mIDH1) enzyme.[1][2] Somatic mutations in the IDH1 gene, particularly at the R132 residue, confer a neomorphic gain-of-function activity that leads to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular metabolism, ultimately impairing hematopoietic differentiation and driving oncogenesis in various malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[3][5][6] Developed by Agios Pharmaceuticals, Ivosidenib selectively targets the mutated IDH1 enzyme, leading to a significant reduction in 2-HG levels and the restoration of normal cellular differentiation.[7][8] This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and clinical efficacy of Ivosidenib.

Discovery of Ivosidenib

The journey to discover Ivosidenib began with the identification of IDH1 mutations as key drivers in several cancers.[3] The subsequent discovery that these mutations led to the



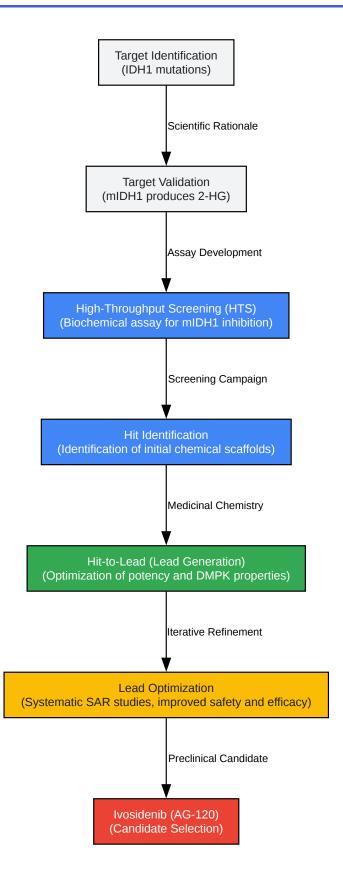
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production of the oncometabolite 2-HG provided a clear therapeutic hypothesis: inhibiting the mIDH1 enzyme would deplete 2-HG and restore normal cellular function.

The discovery process followed a structured, multi-stage approach from initial screening to lead optimization.[4]





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Caption: High-level workflow of the Ivosidenib discovery process.







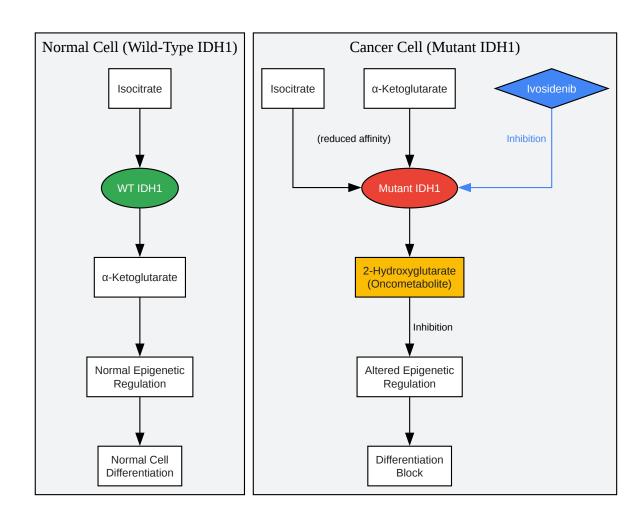
This rational drug design process, beginning with a high-throughput screening campaign against the mIDH1 enzyme, identified initial hit compounds.[4] Through extensive medicinal chemistry efforts in the hit-to-lead and lead optimization phases, these initial scaffolds were refined to improve potency, selectivity, and pharmacokinetic properties, culminating in the selection of Ivosidenib (AG-120) as the clinical candidate.[4]

Mechanism of Action

The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[5] However, cancer-associated mutations in IDH1 result in a gain-of-function, enabling the enzyme to convert α -KG to the oncometabolite 2-HG.[3][5]

Ivosidenib acts as a selective inhibitor of this mutated IDH1 enzyme. By binding to the mutant enzyme, it blocks the catalytic activity responsible for 2-HG production.[5][9] The subsequent reduction in intracellular 2-HG levels alleviates the inhibition of α -KG-dependent dioxygenases, which play crucial roles in epigenetic regulation (e.g., histone and DNA demethylation).[3] This restores normal gene expression patterns, leading to the differentiation of malignant cells, such as myeloid blasts in AML, into mature, functional cells.[7][10]





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Caption: Signaling pathway of wild-type vs. mutant IDH1 and the inhibitory action of Ivosidenib.

Quantitative Data In Vitro Potency

Ivosidenib demonstrates high potency and selectivity for various IDH1-R132 mutants over the wild-type (WT) enzyme.



Target Enzyme	IC50 (nM)	
IDH1-R132H	12[9]	
IDH1-R132C	13[9]	
IDH1-R132G	8[9]	
IDH1-R132L	13[9]	
IDH1-R132S	12[9]	
Wild-Type IDH1	>1000 (Inactive)[7]	
Wild-Type IDH2	Inactive[7]	
Table 1: In vitro inhibitory potency of Ivosidenib against various IDH1 enzymes.		

Clinical Efficacy in Acute Myeloid Leukemia (AML)

Clinical trials have established the efficacy of Ivosidenib both as a monotherapy and in combination for patients with IDH1-mutated AML.



Trial / Treatment Arm	Patient Population	Primary Endpoint	Result
Phase 1 (NCT02074839)	R/R AML	Overall Response Rate (ORR)	42%[1]
Complete Response (CR)	22%[1]		
AGILE Phase 3 (NCT03173248)	Newly Diagnosed AML	Median Overall Survival (OS)	29.3 months[11][12]
Ivosidenib + Azacitidine			
Placebo + Azacitidine	Median Overall Survival (OS)	7.9 months[11][12]	
CR Rate	47% vs 15%[12]		_
Table 2: Summary of key clinical trial data for Ivosidenib in AML.		_	

Clinical Efficacy in Cholangiocarcinoma

Ivosidenib is also approved for previously treated, locally advanced or metastatic cholangiocarcinoma with an IDH1 mutation.

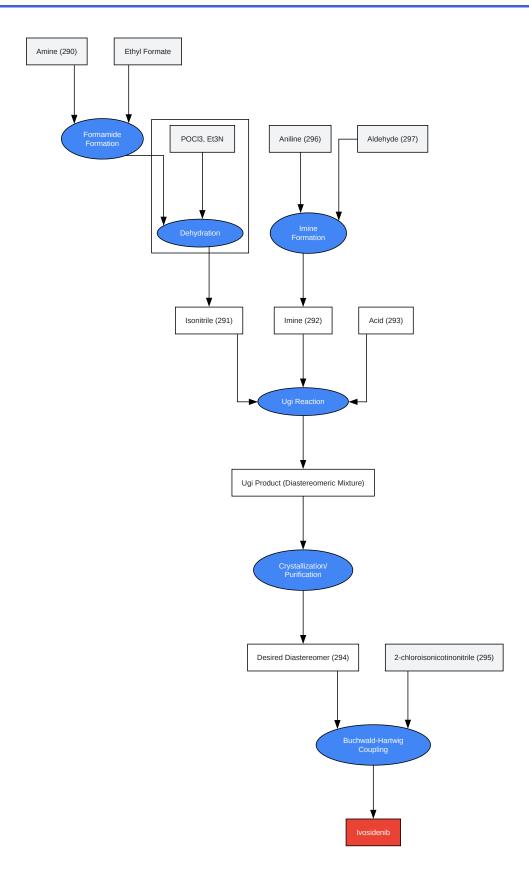


Trial / Treatment Arm	Patient Population	Primary Endpoint	Result
ClarIDHy Phase 3 (NCT02989857)	Previously Treated	Median Progression- Free Survival (PFS)	2.7 months[13]
Ivosidenib			
Placebo	Median Progression- Free Survival (PFS)	1.4 months[13]	
Median Overall Survival (OS)	10.3 months vs 7.5 months[13]		
ProvIDHe Phase 3b	Previously Treated (Real-World)	Median PFS	4.7 months[14]
Median OS	15.5 months[14]		
Table 3: Summary of key clinical trial data for Ivosidenib in Cholangiocarcinoma.		_	

Synthesis of Ivosidenib

The chemical synthesis of Ivosidenib has been reported through various routes, with a notable process published by Teva Pharmaceuticals that avoids column chromatography for the final active pharmaceutical ingredient (API).[2] A key feature of this synthesis is a multi-component Ugi reaction, followed by a Buchwald-Hartwig cross-coupling reaction.[2][15]





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- To cite this document: BenchChem. [The Discovery and Synthesis of Ivosidenib: A Targeted Approach Against Mutant IDH1 Cancers]. BenchChem, [2025]. [Online PDF]. Available at:



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